molecular formula C6H8N3O4P-2 B1262868 4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine

4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine

Cat. No. B1262868
M. Wt: 217.12 g/mol
InChI Key: PKYFHKIYHBRTPI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-methyl-5-phosphonatooxymethylpyrimidine(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 4-amino-2-methyl-5-phosphooxymethylpyrimidine;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-amino-2-methyl-5-phosphooxymethylpyrimidine.

Scientific Research Applications

Isostructural Nature and Hydrogen Bonding

A study by Trilleras et al. (2009) explored the isostructural nature of certain pyrimidine compounds, including 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine. They focused on how these compounds form hydrogen-bonded sheets, providing insight into the molecular structure and polarization effects in these pyrimidines (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Role in Thiamine Biosynthesis

Research conducted by White (1981) highlighted the incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine in microorganisms like Escherichia coli and Bacillus subtilis. This study is significant for understanding the biosynthesis pathway of thiamine pyrimidine in various organisms (White, 1981).

Antiviral Activity

A study by Hocková et al. (2003) investigated the antiviral activity of pyrimidine derivatives, including 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine. Their findings indicate that certain derivatives of pyrimidine exhibit significant inhibitory activity against retroviruses, contributing to the field of antiviral drug research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Crystal Structure and Molecular Recognition

Research by Rajam et al. (2017) focused on the crystal structure of pyrimidine derivatives, including the study of tautomeric forms and their hydrogen bonding patterns. This research provides valuable information for drug design, particularly in understanding how pharmaceuticals containing pyrimidine function at the molecular level (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

properties

Product Name

4-Amino-2-methyl-5-(phosphooxymethyl)pyrimidine

Molecular Formula

C6H8N3O4P-2

Molecular Weight

217.12 g/mol

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methyl phosphate

InChI

InChI=1S/C6H10N3O4P/c1-4-8-2-5(6(7)9-4)3-13-14(10,11)12/h2H,3H2,1H3,(H2,7,8,9)(H2,10,11,12)/p-2

InChI Key

PKYFHKIYHBRTPI-UHFFFAOYSA-L

SMILES

CC1=NC=C(C(=N1)N)COP(=O)([O-])[O-]

Canonical SMILES

CC1=NC=C(C(=N1)N)COP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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